SC-70303 free acid

Übersicht

Beschreibung

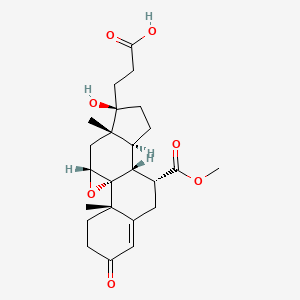

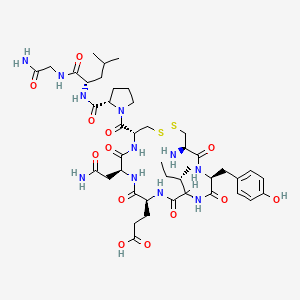

SC-70303 free acid is a chemical compound . It has a molecular formula of C24H32O7 . It is used in scientific research and aids in diverse studies, from drug development to nanotechnology.

Synthesis Analysis

Eplerenone, an aldosterone receptor antagonist, is enzymatically and reversibly converted to an open lactone ring form of eplerenone (SC-70303) . The systemic availability was 90% for Eplerenone and 17.5% for SC-70303 acid .Molecular Structure Analysis

The molecular formula of this compound is C24H32O7 . The average mass is 432.507 Da and the monoisotopic mass is 432.214813 Da .Chemical Reactions Analysis

Eplerenone and SC-70303 acid are rapidly interconvertible . The percentage of dose converted to SC-70303 acid following administration of Eplerenone was 55.0%, while the percentage of dose converted to Eplerenone following administration of SC-70303 was 60.2% .Physical And Chemical Properties Analysis

The molecular formula of this compound is C24H32O7 . The average mass is 432.507 Da and the monoisotopic mass is 432.214813 Da .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Interconversion

- Interconversion Pharmacokinetics : SC-70303 free acid and eplerenone show rapid interconversion in dogs. SC-70303's systemic availability was found to be 17.5%, suggesting its potential in pharmacokinetic studies (Cook & Zhang, 2002).

Bone Tissue Engineering

- Extracellular Matrix Formation : Sol-gel derived bioactive glasses, like this compound, have been observed to support osteoblast growth and differentiation, indicating their application in bone tissue engineering (Jones et al., 2007).

Role in Nonlinear Pharmacokinetics

- Eplerenone Pharmacokinetics : SC-70303 plays a role in the nonlinear pharmacokinetics of eplerenone, suggesting its importance in understanding drug metabolism and pharmacokinetics (Mori et al., 2010).

Scaffold Degradation and Bone Tissue Engineering

- Scaffold Degradation Study : Studies involving poly(l,l-lactide-co-glycolide)/tricalcium phosphate composite scaffolds, akin to SC-70303, have provided insights into scaffold degradation in bone tissue engineering (Yang et al., 2006).

Protein Denaturation Studies

- Protein Denaturation : Research on pH-induced denaturation of proteins provides context for understanding the role of compounds like SC-70303 in biological systems (Anderson et al., 1990).

Stress Mitigation in Agriculture

- Drought Stress Alleviation in Corn : SC-70303 has been implicated in studies exploring the efficacy of humic and salicylic acids in alleviating drought stress in corn seedlings (Bijanzadeh et al., 2019).

Genetic Messages in Unfertilized Eggs

- Genetic Message Estimation : Studies on the estimation of genetic messages in unfertilized echinoid eggs provide a biological context for the utilization of compounds like SC-70303 (Slater & Spiegelman, 1966).

Role in Optoelectronic Devices

- Lead-Free Crystal Synthesis for Devices : SC-70303 is relevant in the context of synthesizing lead-free crystals like CsCu2I3 for applications in solid-state lighting and UV photodetection (Mo et al., 2021).

Supercritical Fluid Extraction in Food Science

- Oil Hydrolysis Kinetics : Kinetic modeling of hydrolysis of canola oil in supercritical media, related to SC-70303, provides valuable insights for the food industry (Moquin & Temelli, 2008).

Acid-Base Catalytic Reactions

- Acidity Scales for Catalysts : Research on 31P NMR chemical shifts of phosphorus probes, relevant in the context of SC-70303, aids in understanding acid-base catalytic reactions in industrial processes (Zheng et al., 2017).

Wirkmechanismus

Target of Action

SC-70303 free acid, also known as Eplerenone hydroxyacid, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

Eplerenone hydroxyacid binds to the mineralocorticoid receptor and blocks the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This interaction inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The compound’s action affects the RAAS pathway . By blocking the binding of aldosterone, it disrupts the normal function of this system, leading to increased plasma renin activity and aldosterone circulating levels .

Pharmacokinetics

Eplerenone hydroxyacid is rapidly absorbed with a mean peak plasma concentration achieved approximately 1.2 hours after administration of a single 100mg dose . The apparent plasma clearance of eplerenone was approximately 10 L/h and the elimination half-life was 3–6 hours . After oral administration, 67% was eliminated in the urine and 32% in the feces . The interconversion pharmacokinetics of eplerenone and its lactone-ring open form, SC-70303, were examined in dogs .

Result of Action

The molecular and cellular effects of Eplerenone’s action include sustained increases in plasma renin and serum aldosterone, consistent with inhibition of the negative regulatory feedback of aldosterone on renin secretion . This leads to a reduction in blood pressure and end-organ damage .

Action Environment

Environmental factors such as lifestyle changes can influence the compound’s action, efficacy, and stability . For example, changes in diet or physical activity levels can affect the body’s response to the drug . Additionally, the compound’s action can be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors .

Biochemische Analyse

Biochemical Properties

SC-70303 free acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with aldosterone receptors, where it acts as an antagonist. This interaction inhibits the binding of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and bioavailability .

Cellular Effects

This compound affects various cell types and cellular processes. In renal cells, it modulates ion transport and reduces sodium reabsorption, which can help lower blood pressure. It also influences cell signaling pathways, particularly those involving mineralocorticoid receptors. By blocking these receptors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. This compound has been shown to reduce fibrosis and inflammation in cardiac and renal tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mineralocorticoid receptors, preventing aldosterone from exerting its effects. This inhibition leads to decreased expression of genes involved in sodium retention and potassium excretion. Additionally, this compound may inhibit certain cytochrome P450 enzymes, affecting its own metabolism and that of other drugs. These interactions highlight its potential for drug-drug interactions and its role in modulating metabolic pathways .

Eigenschaften

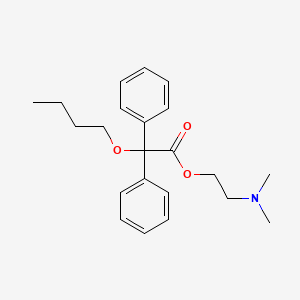

IUPAC Name |

3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27)/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSDIIWFWKXZBT-VWBFHTRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)O)O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)O)O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

579484-30-3 | |

| Record name | SC-70303 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579484303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC-70303 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M9Z8RMG83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)